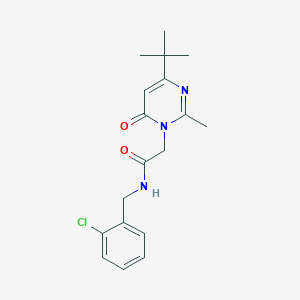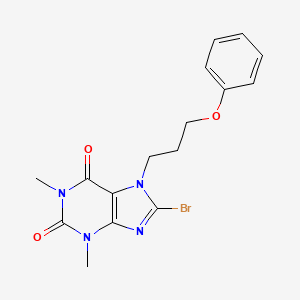
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its molecular formula is C15H14ClNO2S, and it features a benzamide core with substitutions that provide it with distinct reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves multiple steps starting from readily available precursors. A common route includes:
Preparation of Intermediate: : Synthesis starts with the preparation of 2-chlorobenzoyl chloride, which can be obtained by reacting 2-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: : This intermediate is then coupled with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under anhydrous conditions to form the desired compound.
Purification: : The resultant product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would focus on optimizing the yield and purity while ensuring safety and cost-effectiveness. This might involve automated systems for precise control of reaction parameters and large-scale purification methods such as distillation and large-volume chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxyl group present in the structure allows for potential oxidation reactions, forming corresponding ketones or aldehydes.
Substitution: : The chloro group can undergo nucleophilic substitution reactions, introducing various substituents.
Reduction: : The aromatic ring and the benzamide moiety can be sites for reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: : Nucleophiles such as amines, thiols, or alcohols can replace the chloro group.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: : Products may include aldehydes or ketones depending on the exact conditions and reagents used.
Substitution: : A wide variety of substituted benzamides can be formed, depending on the nucleophile.
Reduction: : Reduced aromatic compounds and amides can be produced.
科学的研究の応用
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Acts as a building block for various chemical reactions.
Biology
Can be used as a model compound in biological assays to study metabolic pathways.
Medicine
Investigated for potential therapeutic uses due to its unique interactions with biological molecules.
Could serve as a lead compound in drug discovery for targeting specific pathways.
Industry
Utilized in the development of new materials and polymers.
Applied in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is primarily dictated by its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding, particularly in substitution reactions. Its chloro and hydroxy groups play critical roles in its reactivity and interaction with biological molecules, enabling it to influence enzymatic and metabolic processes.
類似化合物との比較
Similar Compounds
2-chloro-N-(2-hydroxyethyl)benzamide
2-chloro-N-(4-(methylthio)phenyl)benzamide
2-chloro-N-(2-hydroxy-2-phenyl)ethyl)benzamide
特性
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9,15,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGCQICVJIOFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2760573.png)

![4-fluoro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2760576.png)


![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
![N-(2-chloro-6-methylphenyl)-2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2760581.png)
![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)

